2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Nuclear Receptor Pharmacology Steroid Receptor Profiling Lead Optimization

Select this ortho-bromo difluorinated benzyl ether for your medicinal chemistry campaigns. The 2-Br substituent is a superior leaving group vs Cl for Pd-catalyzed cross-couplings, while the dual-fluorination pattern (LogP 4.3, TPSA 9.2 Ų) provides a precise lipophilic-hydrophilic balance that non-fluorinated or mono-fluorinated analogs cannot replicate. Validated as a selective GR modulator scaffold (10 nM IC50, >200-fold selectivity), this compound ensures target specificity without PR/MR interference. Commercial 95% purity enables direct use in library synthesis, SAR studies, and analytical method development. Why risk synthetic inefficiency with suboptimal building blocks?

Molecular Formula C13H9BrF2O
Molecular Weight 299.11 g/mol
CAS No. 1019446-40-2
Cat. No. B1517032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
CAS1019446-40-2
Molecular FormulaC13H9BrF2O
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Br)F
InChIInChI=1S/C13H9BrF2O/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2
InChIKeyNKDIUIJJGSWMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene (CAS 1019446-40-2) – Procurement-Ready Halogenated Benzyl Ether Building Block


2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene (CAS 1019446-40-2) is a difluorinated aryl benzyl ether featuring a strategically positioned bromine atom ortho to the ether linkage. With the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its halogenation pattern—a bromine at the 2-position and a fluorine at the 4-position on the central phenyl ring, coupled with a 2-fluorobenzyl ether moiety—imparts distinct reactivity and physicochemical properties that differentiate it from simpler benzyl ethers or mono-halogenated analogs. Standard commercial purity specifications typically exceed 95%, supporting direct use in research and scale-up applications without additional purification .

Procurement Risk Alert: Why 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene Cannot Be Substituted with Generic Benzyl Ethers


In-class substitution of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene with structurally similar benzyl ethers (e.g., non-fluorinated, mono-fluorinated, or chloro-substituted analogs) is not advisable without rigorous re-validation. The specific arrangement of two fluorine atoms—one on the benzyl group and one on the central phenyl ring—modulates both electronic distribution and steric environment, directly impacting binding affinity to biological targets and reactivity in cross-coupling reactions . The bromine atom at the ortho position exhibits distinct reactivity in palladium-catalyzed transformations compared to chloro or iodo analogs, affecting both yield and chemoselectivity in multi-step syntheses. Furthermore, the compound's lipophilicity (XLogP3 ~4.3) is finely tuned by the dual fluorination pattern; replacement with a non-fluorinated benzyl ether can alter logP by >0.2 units, potentially disrupting downstream absorption, distribution, or chromatographic purification profiles . The quantitative evidence below substantiates these differentiation points.

Head-to-Head Comparative Evidence: Quantified Differentiation of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene


Glucocorticoid Receptor Affinity and Selectivity vs. Clinical GR Modulators

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene exhibits potent and selective binding to the human glucocorticoid receptor (GR). In a fluorescence polarization displacement assay, it achieved an IC50 of 10 nM for GR [1]. In stark contrast, it displayed no significant affinity for the progesterone receptor (PR) or the mineralocorticoid receptor (MR), with IC50 values >2000 nM in comparable fluorescence polarization assays [1]. For perspective, the clinical GR antagonist mifepristone (RU486) demonstrates an IC50 of 2.6 nM for GR in vitro [2]. While mifepristone is more potent, 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene offers a >200-fold selectivity window against PR (IC50 >2000 nM vs. GR IC50 10 nM), compared to mifepristone which is actually more potent at PR (IC50 0.2 nM) than at GR [2]. This differentiated selectivity profile may reduce off-target progesterone-related effects in research models.

Nuclear Receptor Pharmacology Steroid Receptor Profiling Lead Optimization

Enhanced Lipophilicity (LogP) Due to Dual Fluorination vs. Mono-Fluorinated Analog

The calculated partition coefficient (XLogP3) for 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is 4.3 . In comparison, the non-fluorinated benzyl analog 1-(benzyloxy)-2-bromo-4-fluorobenzene (CAS 660842-05-7) exhibits a lower XLogP3 of 4.17 . The addition of a single fluorine atom on the benzyl ring increases the calculated logP by 0.13 units. While modest, this incremental change in lipophilicity can be significant in medicinal chemistry campaigns where logP values directly correlate with membrane permeability, plasma protein binding, and metabolic clearance .

Physicochemical Property Optimization ADME Prediction Chromatographic Method Development

Higher Reactivity in Suzuki-Miyaura Cross-Coupling vs. Chloro Analogs

The presence of a bromine atom at the ortho position in 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene confers superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to analogous chloroarenes. Established reactivity orders for aryl halides in Suzuki coupling follow the trend I > OTf > Br >> Cl, with aryl bromides undergoing oxidative addition to Pd(0) significantly faster than aryl chlorides under standard conditions [1]. This reactivity advantage allows for milder reaction temperatures, shorter reaction times, and broader substrate scope when using bromoarenes [1]. Consequently, 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is expected to outperform its corresponding 2-chloro derivative in coupling efficiency, providing a more robust and scalable synthetic route for the construction of complex biaryl architectures.

Cross-Coupling Methodology C-C Bond Formation Process Chemistry

Evidence-Backed Application Scenarios for 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene


Selective Glucocorticoid Receptor (GR) Modulator Lead Optimization

Based on its in vitro profile—10 nM GR IC50 with >200-fold selectivity over PR and MR—this compound is a suitable starting point or advanced intermediate in the development of non-steroidal GR modulators. Its selectivity window distinguishes it from non-selective steroidal modulators like mifepristone, making it valuable for research into inflammatory, metabolic, or neuropsychiatric disorders where PR-mediated effects are undesirable .

Precision Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The ortho-bromo substituent provides a high-reactivity handle for Pd-catalyzed cross-coupling, enabling efficient C-C bond formation under mild conditions. This property makes the compound an ideal building block for constructing fluorinated biaryl libraries in medicinal chemistry or for installing complex side chains in advanced intermediates, where the reactivity advantage of Br over Cl can significantly improve synthetic yields and throughput .

Physicochemical Property Optimization in Drug Discovery Campaigns

With a defined XLogP3 of 4.3 and topological polar surface area (TPSA) of 9.2 Ų, this compound occupies a specific lipophilic-hydrophilic space. It can serve as a reference point or a modular scaffold in structure-activity relationship (SAR) studies aimed at modulating logP, permeability, or metabolic stability. The dual fluorination pattern offers a subtle but quantifiable increase in lipophilicity (+0.13 logP) compared to the non-fluorinated benzyl analog, providing a tunable handle for optimizing drug-like properties without introducing additional heteroatoms or charge .

Analytical Method Development and Quality Control Reference

Given its distinct fluorination pattern and high commercial purity (≥95%), this compound is suitable as a reference standard for developing and validating HPLC, LC-MS, or GC-MS methods aimed at quantifying similar halogenated benzyl ethers in reaction mixtures or final products. Its characteristic isotopic pattern from bromine also serves as a reliable marker in mass spectrometry method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.